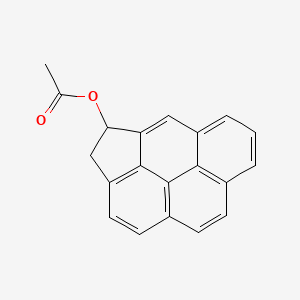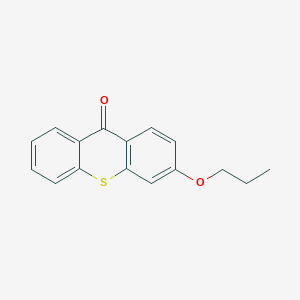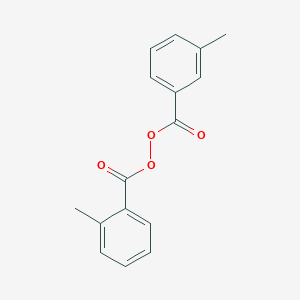
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate is a chemical compound known for its unique structure and properties. It is a peroxide derivative, which means it contains an oxygen-oxygen single bond. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbenzoyl) 2-methylbenzenecarboperoxoate typically involves the reaction of 3-methylbenzoyl chloride with 2-methylbenzenecarboperoxoic acid. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxide bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide bond can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide bond can be reduced, breaking the oxygen-oxygen bond.
Substitution: The benzoyl groups can undergo substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: It can be used to study oxidative stress in biological systems.
Industry: Used in the production of polymers and other materials that require controlled oxidation processes.
Mechanism of Action
The mechanism of action of (3-Methylbenzoyl) 2-methylbenzenecarboperoxoate involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved include the activation of oxidative stress responses and the modulation of redox-sensitive signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Another peroxide compound with similar oxidative properties.
Methylbenzoyl peroxide: A related compound with a different substitution pattern on the benzene ring.
Uniqueness
(3-Methylbenzoyl) 2-methylbenzenecarboperoxoate is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Its dual benzoyl groups provide additional sites for chemical modifications, making it a versatile compound in various applications.
Properties
CAS No. |
96662-03-2 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(3-methylbenzoyl) 2-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O4/c1-11-6-5-8-13(10-11)15(17)19-20-16(18)14-9-4-3-7-12(14)2/h3-10H,1-2H3 |
InChI Key |
UTXBMWKGLPLKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OOC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



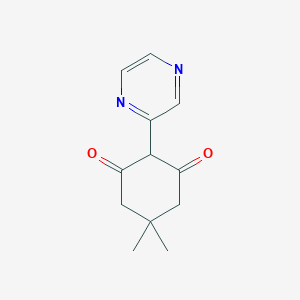
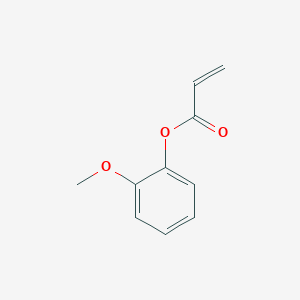
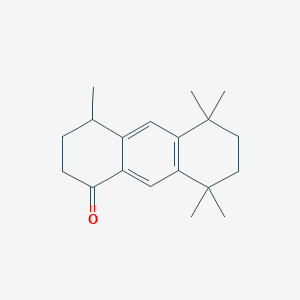
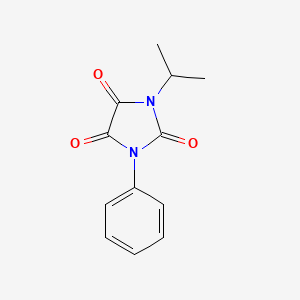
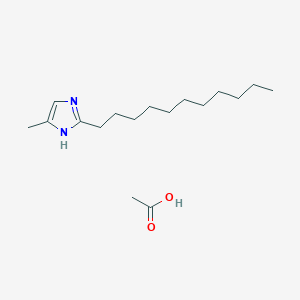

![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)

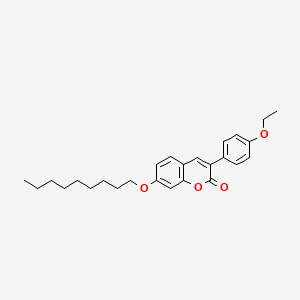
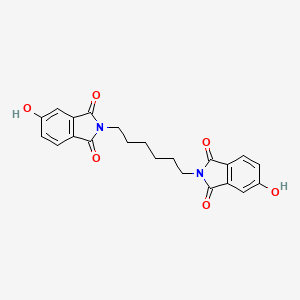
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
